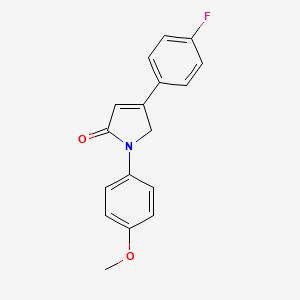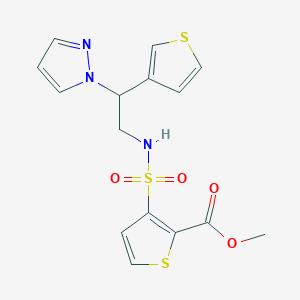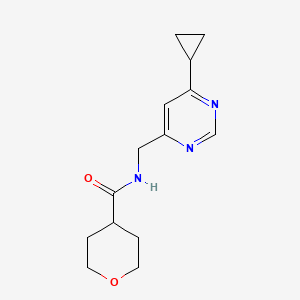
N-((6-cyclopropylpyrimidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "N-((6-cyclopropylpyrimidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide" often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of related pyran and pyridine derivatives typically starts from key intermediates like cyanoacetamides, which undergo further reactions to form the desired heterocyclic compounds (R. Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These methods help in determining the arrangement of atoms within the molecule and verifying the presence of specific functional groups, contributing to understanding the compound's reactivity and interactions (R. Jayarajan et al., 2019).
Chemical Reactions and Properties
Compounds like "N-((6-cyclopropylpyrimidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide" can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. Their chemical properties, such as reactivity and stability, are influenced by the pyran and pyrimidinyl moieties, which can interact with different chemical species (G. Murineddu et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are determined through experimental methods and can influence the compound's application in various fields (K. Venkatesan et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the compound's potential use in chemical synthesis and other applications. Studies on related compounds have shown diverse reactivity patterns, which can be attributed to the presence of functional groups and the overall molecular structure (J. Greene et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study conducted by Rahmouni et al. (2016) involved the synthesis of novel pyrazolopyrimidines derivatives, investigating their anticancer and anti-5-lipoxygenase activities. The compounds were synthesized via condensation of carboxamide with aromatic aldehydes and screened for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as for 5-lipoxygenase inhibition. The structure-activity relationship (SAR) was analyzed to understand the impact of molecular modifications on biological activity (Rahmouni et al., 2016).
Antibacterial Activity and DNA-Gyrase Inhibition
Domagala et al. (1988) synthesized a series of 1-substituted 7-[3-[(ethylamino)methyl]-1- pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinoline-carboxylic acids, analogues of CI-934, and evaluated them for antibacterial activity and DNA-gyrase inhibition. The study established correlations between DNA gyrase inhibition and antibacterial potency, deriving quantitative structure-activity relationships (QSAR) to determine factors influencing antibacterial potency (Domagala et al., 1988).
Amplifiers of Phleomycin
Brown and Cowden (1982) explored the synthesis of unfused heterobicycles, such as pyridinylpyrimidines with strongly basic side chains, and their potential as amplifiers of phleomycin against Escherichia coli. The study involved the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate or related esters to produce various derivatives, which were then evaluated for their biological activity (Brown & Cowden, 1982).
Antimicrobial Activities
Several studies have focused on the antimicrobial activities of pyrimidine derivatives. For instance, Hafez et al. (2015) reported on the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, highlighting their significant antibacterial and antifungal activities. The synthesized compounds were compared to standard drugs, revealing that some exhibited potent antibacterial effects similar to norfloxacin, while others showed superior antifungal activities compared to fluconazole (Hafez et al., 2015).
Propiedades
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-14(11-3-5-19-6-4-11)15-8-12-7-13(10-1-2-10)17-9-16-12/h7,9-11H,1-6,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFLVGAYKLCWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

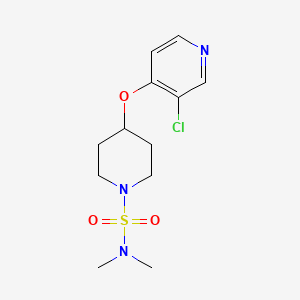


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2488582.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)
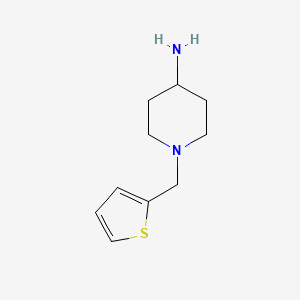

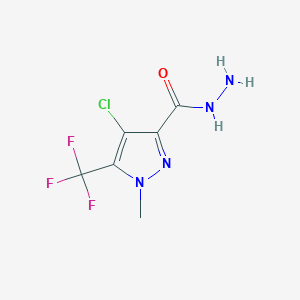
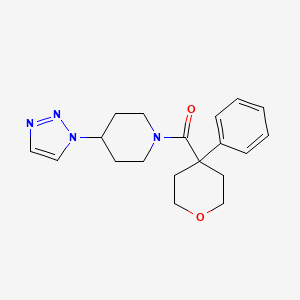
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)
